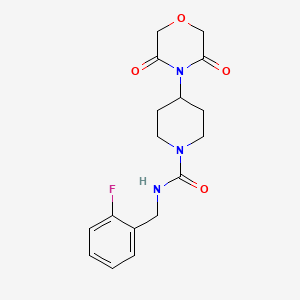

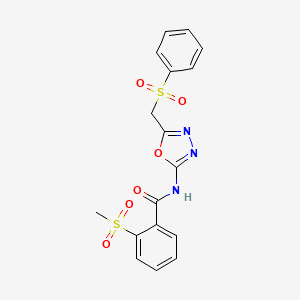

N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-3-carboxamide” is a compound that contains a 1,2,3-triazole moiety. The 1,2,3-triazole moiety is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This moiety is not found in nature but is intensely investigated by synthetic chemists due to its excellent properties and green synthetic routes . It is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . The synthesis of triazole 7a was accomplished using (S)-(-) ethyl lactate as a starting material . This compound (7a) underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis

1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . 1,2,3-Triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Chemical Reactions Analysis

The nitro group of 9d mediated H-bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively .Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .Aplicaciones Científicas De Investigación

Synthetic Chemistry and Heterocyclic Compounds

The synthesis of N-, S,N-, and Se,N-heterocycles through aminomethylation of various substrates, including thiophenes, has been explored. This method has yielded compounds with potential antiviral, anti-inflammatory, and other biological activities (Dotsenko et al., 2019). Similarly, the synthesis of 3,4,5-trisubstituted 4H-1,2,4-triazoles from N-substituted thioamides offers a pathway to novel chelating ligands, highlighting the versatility of thiophene derivatives in creating complex heterocyclic structures (Klingele & Brooker, 2004).

Materials Science Applications

Thiophene derivatives have been utilized as photostabilizers for rigid poly(vinyl chloride) (PVC), with certain compounds significantly reducing the level of photodegradation. This application demonstrates the potential of thiophene compounds in enhancing the durability of materials exposed to UV radiation (Balakit et al., 2015).

Pharmacological Potential

The design and synthesis of thiophene-2-carboxamide Schiff base derivatives have revealed compounds with inhibitory effects against cholinesterase enzymes, suggesting potential therapeutic applications for neurodegenerative diseases (Kausar et al., 2021). Additionally, N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, which could have implications in drug delivery systems (Yadav & Ballabh, 2020).

Corrosion Inhibition

Azomethine-functionalized triazole derivatives, including those with thiophene moieties, have been studied for their corrosion inhibiting properties on mild steel in acidic media. These findings suggest applications in protecting industrial materials from corrosion (Murmu et al., 2020).

Mecanismo De Acción

Direcciones Futuras

The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest . The ever-increasing incidence of microbial resistant resulted in a perilous need for the development of novel antimicrobial drugs for combating ever-growing drug-resistant infections effectively . Consequently, the scientific community has shown significant interest in 1,2,3-triazole among the abundant pool of readily available bioactive compounds .

Propiedades

IUPAC Name |

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4OS/c1-9(2)11(7-16-5-4-13-15-16)14-12(17)10-3-6-18-8-10/h3-6,8-9,11H,7H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCNKZWRBXDCSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2662375.png)

![5-chloro-2-methoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2662378.png)

![Ethyl 1-((3-bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2662379.png)

![[2-({4-[(4-Methoxyphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2662386.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2662387.png)